Rhodamine B-stearate Rhodamine B-stearate
Brand Name: Vulcanchem
CAS No.: 6373-07-5
VCID: VC18450413
InChI: InChI=1S/C28H30N2O3.C18H36O2/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-18H,5-8H2,1-4H3;2-17H2,1H3,(H,19,20)
SMILES:
Molecular Formula: C28H31N2O3.C18H35O2
C46H66N2O5
Molecular Weight: 727.0 g/mol

Rhodamine B-stearate

CAS No.: 6373-07-5

Cat. No.: VC18450413

Molecular Formula: C28H31N2O3.C18H35O2
C46H66N2O5

Molecular Weight: 727.0 g/mol

* For research use only. Not for human or veterinary use.

Rhodamine B-stearate - 6373-07-5

Specification

CAS No. 6373-07-5
Molecular Formula C28H31N2O3.C18H35O2
C46H66N2O5
Molecular Weight 727.0 g/mol
IUPAC Name [9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;octadecanoate
Standard InChI InChI=1S/C28H30N2O3.C18H36O2/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-18H,5-8H2,1-4H3;2-17H2,1H3,(H,19,20)
Standard InChI Key CELKVAQKCIJCLK-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)[O-].CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Rhodamine B-stearate (CAS 6373-07-5) is a salt comprising the Rhodamine B cation (C<sub>28</sub>H<sub>31</sub>N<sub>2</sub>O<sub>3</sub><sup>+</sup>) and the stearate anion (C<sub>18</sub>H<sub>35</sub>O<sub>2</sub><sup>−</sup>). Its molecular formula is C<sub>28</sub>H<sub>31</sub>N<sub>2</sub>O<sub>3</sub>·C<sub>18</sub>H<sub>35</sub>O<sub>2</sub>, with a molecular weight of 727.0266 g/mol . The compound is achiral, lacking defined stereocenters or E/Z isomerism, and exhibits no optical activity .

Molecular Geometry and Bonding

The Rhodamine B component features a xanthene core with two ethylamino substituents, while the stearate anion consists of an 18-carbon alkyl chain terminated by a carboxylate group. The ionic interaction between these moieties stabilizes the compound in solid and solution phases. Key structural descriptors include:

PropertyValue
SMILESCCCCCCCCCCCCCCCCCC([O-])=O.CCN(CC)C1=CC2=C(C=C1)C(C3=CC=CC=C3C(O)=O)=C4C=CC(C=C4O2)=[N+](CC)CC
InChIKeyCELKVAQKCIJCLK-UHFFFAOYSA-N
Charge Distribution+1 (Rhodamine B), −1 (stearate)

The stearate’s long alkyl chain imparts lipophilicity, influencing the compound’s solubility and aggregation behavior in polar solvents.

Synthesis and Physicochemical Properties

Synthesis Pathways

While explicit synthesis protocols for Rhodamine B-stearate are scarce in literature, analogous ionic dye-surfactant complexes are typically prepared via metathesis reactions. A plausible method involves mixing aqueous solutions of Rhodamine B chloride (C<sub>28</sub>H<sub>31</sub>ClN<sub>2</sub>O<sub>3</sub>) and sodium stearate (C<sub>18</sub>H<sub>35</sub>NaO<sub>2</sub>), yielding the insoluble Rhodamine B-stearate precipitate .

Solubility and Stability

The compound’s solubility profile is dominated by the stearate anion’s hydrophobicity. It exhibits limited solubility in water but dissolves readily in organic solvents like ethanol, chloroform, and dimethyl sulfoxide. Stability studies suggest that the ionic bond between Rhodamine B and stearate remains intact under neutral to mildly acidic conditions (pH 4–7), but hydrolyzes in strongly alkaline environments .

Applications in Fluorescence and Material Science

Fluorescent Tagging and Imaging

Rhodamine B-stearate retains the strong fluorescence of its parent dye (λ<sub>em</sub> ≈ 580 nm), making it suitable for lipid bilayer labeling in cellular imaging. The stearate moiety facilitates anchoring to hydrophobic interfaces, enabling real-time tracking of membrane dynamics .

Surfactant and Micelle Formation

In aqueous solutions, the compound acts as a cationic surfactant, forming micelles with a critical micelle concentration (CMC) dependent on temperature and ionic strength. These micelles have been explored as drug delivery vehicles, leveraging the Rhodamine B component for tracking payload release .

Environmental Behavior and Degradation

Adsorption and Mobility

Studies on Rhodamine B analogues reveal that hydrophobic derivatives like Rhodamine B-stearate exhibit strong adsorption to organic-rich soils and biochar surfaces. For instance, olive stone-derived biochar achieved 97.79% removal efficiency for Rhodamine B via π–π interactions and electrostatic attraction . The stearate variant’s enhanced lipophilicity likely increases its affinity for such adsorbents, though experimental data specific to this compound remain limited .

Oxidative Degradation

In aqueous advanced oxidation processes (AOPs), hydroxyl radicals (HO- ) degrade Rhodamine B via N-deethylation and chromophore cleavage . While similar pathways are expected for Rhodamine B-stearate, the stearate group may slow degradation kinetics by sterically shielding the xanthene core. The Ce(IV)/H<sub>2</sub>O<sub>2</sub>/hydroxylamine system, which achieves 80% decolorization of Rhodamine B at pH 4 , could be adapted for Rhodamine B-stearate treatment, albeit with modified reagent ratios to account for its reduced solubility.

Analytical Characterization Techniques

Spectroscopic Methods

  • UV-Vis Spectroscopy: Rhodamine B-stearate exhibits a characteristic absorption peak at 554 nm, blue-shifting slightly compared to Rhodamine B due to the stearate’s electron-withdrawing effect .

  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion at m/z 727.0266, with fragmentation patterns corresponding to the xanthene core (C<sub>28</sub>H<sub>31</sub>N<sub>2</sub>O<sub>3</sub><sup>+</sup>) and stearate chain (C<sub>18</sub>H<sub>35</sub>O<sub>2</sub><sup>−</sup>) .

Chromatographic Analysis

Reverse-phase HPLC with C18 columns effectively separates Rhodamine B-stearate from degradation byproducts. Mobile phases typically comprise acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid, yielding retention times of 8.2–8.5 min .

Future Research Directions

  • Structure-Activity Relationships: Systematic studies comparing Rhodamine B-stearate with other fatty acid derivatives (e.g., palmitate, laurate) could elucidate the impact of alkyl chain length on fluorescence and solubility.

  • Degradation Optimization: Adapting AOPs like the Ce(IV)/H<sub>2</sub>O<sub>2</sub>/HA system for Rhodamine B-stearate requires kinetic modeling to account for its unique reactivity.

  • Biological Applications: Functionalizing the stearate chain with targeting moieties (e.g., folate, antibodies) may enhance specificity in drug delivery systems.

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